3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a five-membered isoxazole ring fused with a phenyl ring substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole typically involves a one-pot reaction starting from 2-methyl-6-nitrobenzaldehyde. The key steps include the formation of an intermediate oxime, followed by cyclization to form the isoxazole ring. The reaction is usually carried out under specific temperature conditions with appropriate catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of readily available raw materials and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles and phenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-nitrophenyl isocyanate
- 2-Methyl-6-nitrophenyl oxime
- 2-Methyl-6-nitrophenyl hydrazone
Uniqueness
3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of both the isoxazole ring and the nitro-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-(2-methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-3-2-4-9(12(13)14)10(7)8-5-6-15-11-8/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEDIIKBTFDHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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